Cas no 2229409-81-6 (1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene)
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene
- EN300-1959383
- 2229409-81-6
-
- Inchi: 1S/C9H7F4NO2/c10-8-4-6(1-2-14(15)16)3-7(5-8)9(11,12)13/h3-5H,1-2H2
- InChI Key: YKKSFDMHFQLZHU-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=C(C=1)CC[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.04129111g/mol
- Monoisotopic Mass: 237.04129111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 45.8Ų
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959383-0.05g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-0.1g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-0.25g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-0.5g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-1.0g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1959383-2.5g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-5.0g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1959383-10.0g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1959383-1g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1959383-5g |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene |
2229409-81-6 | 5g |
$2858.0 | 2023-09-17 |
1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene
Professional Introduction to Compound with CAS No. 2229409-81-6 and Product Name: 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene
The compound with the CAS number 2229409-81-6 and the product name 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of both fluorine and nitro functional groups, combined with a trifluoromethyl substituent, makes this molecule a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorine substitution in organic molecules is known to enhance metabolic stability, improve binding affinity to biological targets, and increase the overall bioavailability of drugs. The 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene molecule exemplifies these advantages, as the fluorine atom at the 1-position contributes to its pharmacological properties. This compound's structure also includes a nitro group at the 3-position and a trifluoromethyl group at the 5-position, which are well-documented for their ability to modulate electronic and steric effects in drug molecules.
One of the most intriguing aspects of this compound is its potential role in the development of new therapeutic agents. The nitro group, while traditionally associated with explosives, has found extensive use in medicinal chemistry due to its ability to influence molecular reactivity and electronic properties. In the context of 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene, the nitro group may serve as a key pharmacophore, interacting with biological targets to elicit a desired therapeutic effect. Furthermore, the trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, making it an attractive feature for drug design.
Recent studies have highlighted the importance of fluorinated aromatic compounds in oncology research. Compounds such as 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene have been investigated for their potential as kinase inhibitors and other targeted therapies. The combination of fluorine, nitro, and trifluoromethyl substituents creates a molecule with multiple interaction points with biological targets, which could lead to enhanced efficacy and reduced side effects. For instance, such compounds have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in various cancer types.
The synthesis of 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene involves sophisticated organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yield and purity. Techniques such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are commonly employed in the synthesis of this class of compounds. The presence of both nitro and trifluoromethyl groups further complicates the synthetic route but also enhances the compound's potential pharmacological activity.
From a computational chemistry perspective, understanding the electronic structure and reactivity of 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene is crucial for optimizing its pharmacological properties. Advanced computational methods such as density functional theory (DFT) have been utilized to predict molecular interactions and assess binding affinities. These computational studies provide valuable insights into how modifications at different positions on the aromatic ring can influence biological activity. For example, altering the electronic properties of the nitro group or adjusting the steric bulk provided by the trifluoromethyl substituent can significantly impact drug efficacy.
The potential applications of 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene extend beyond oncology. Researchers are exploring its utility in other therapeutic areas such as infectious diseases and neurodegenerative disorders. The unique structural features of this compound make it a versatile scaffold for designing molecules that interact with specific biological targets. For instance, derivatives of this compound have been investigated for their antimicrobial properties, demonstrating promising results against resistant bacterial strains.
In conclusion, 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene represents a significant advancement in medicinal chemistry due to its unique structural features and potential applications in drug discovery. The combination of fluorine, nitro, and trifluoromethyl substituents endows this compound with enhanced pharmacological properties that make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like 1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene will play a crucial role in developing novel therapeutic agents that address unmet medical needs.
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